REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[C:6](Br)[C:5]([CH3:9])=[CH:4][C:3]=1[CH3:10].C([Li])CCC.C[O:17]B(OC)OC.OO.[OH-].[Na+]>O1CCCC1>[Br:1][C:2]1[C:3]([CH3:10])=[CH:4][C:5]([CH3:9])=[C:6]([OH:17])[CH:7]=1 |f:4.5|
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=C(C(=C1)Br)C)C
|
Name
|
|
Quantity
|
140 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
26 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
4.2 mL
|
Type
|
reactant
|
Smiles
|
COB(OC)OC
|
Name
|
|
Quantity
|
13 mL
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-70 °C
|
Type
|
CUSTOM
|
Details
|
After stirring for 80 minutes at −70° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The flask is capped with a septum
|
Type
|
CUSTOM
|
Details
|
removed from the glovebox
|
Type
|
CUSTOM
|
Details
|
Nitrogen purge
|
Type
|
CUSTOM
|
Details
|
is provided via a needle through the septum
|
Type
|
TEMPERATURE
|
Details
|
maintaining the temperature below −65° C
|
Type
|
TEMPERATURE
|
Details
|
maintaining the temperature below −62° C.
|
Type
|
TEMPERATURE
|
Details
|
to slowly warm to room temperature overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
Solvents are removed on a rotovap
|
Type
|
CUSTOM
|
Details
|
leaving a very pale yellow oily solid, which
|
Type
|
CUSTOM
|
Details
|
The reaction is then quenched with ammonium chloride (NH4Cl) (aq)
|
Type
|
EXTRACTION
|
Details
|
extracted into ether (2×100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |